molecular formula C37H58O11 B074810 Viridofulvin CAS No. 1405-00-1

Viridofulvin

Cat. No. B074810
CAS RN: 1405-00-1
M. Wt: 678.8 g/mol
InChI Key: BWKABGFZYLDQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viridofulvin is a natural product that is derived from fungi. It is a polyketide compound that has been found to have various biological activities. Viridofulvin has been studied for its potential use in the treatment of cancer, as well as other diseases.

Mechanism Of Action

The mechanism of action of viridofulvin is not fully understood. However, it has been suggested that viridofulvin may inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. Viridofulvin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.

Biochemical And Physiological Effects

Viridofulvin has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using viridofulvin in lab experiments is that it is a natural product that is derived from fungi. This makes it a potentially safer alternative to synthetic compounds. However, one limitation of using viridofulvin in lab experiments is that it is difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of viridofulvin. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its potential use as an antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of viridofulvin.

Synthesis Methods

Viridofulvin can be synthesized through the fermentation of fungi. The most common method of synthesis involves the use of Aspergillus terreus. The fermentation process takes place in a liquid culture medium, and the viridofulvin is extracted from the culture broth.

Scientific Research Applications

Viridofulvin has been extensively studied for its potential use in the treatment of cancer. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.

properties

CAS RN

1405-00-1

Product Name

Viridofulvin

Molecular Formula

C37H58O11

Molecular Weight

678.8 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,33Z)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one

InChI

InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,17-16-

InChI Key

BWKABGFZYLDQRM-UHFFFAOYSA-N

Isomeric SMILES

CC/1COC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C(CC(CC(CC(CC(CC(CC(CC(/C=C1)O)O)O)O)O)O)O)O)C)O

SMILES

CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O

Canonical SMILES

CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O

Origin of Product

United States

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